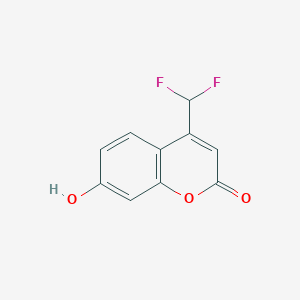

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a difluoromethyl group at the 4-position and a hydroxy group at the 7-position on the chromen-2-one scaffold

Wirkmechanismus

Target of Action

Compounds containing a difluoromethyl group have been found to inhibit histone deacetylase 6 (hdac6) . HDAC6 is an attractive drug development target due to its role in the immune response, neuropathy, and cancer .

Mode of Action

Difluoromethyl-containing compounds have been shown to be potent inhibitors of hdac6 . They undergo an enzyme-catalyzed ring-opening reaction, forming a tight and long-lived enzyme–inhibitor complex .

Biochemical Pathways

Hdac6, a potential target of difluoromethyl-containing compounds, plays a crucial role in various cellular processes, including cell motility, proliferation, apoptosis, and the aggresomal pathway .

Pharmacokinetics

The difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .

Result of Action

Inhibition of hdac6 by difluoromethyl-containing compounds could potentially lead to changes in cellular processes such as cell motility, proliferation, apoptosis, and the aggresomal pathway .

Action Environment

The reaction outcomes of difluoromethyl-containing compounds are known to be restricted by the reaction environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of chromen-2-one derivatives. This process can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like palladium or copper, and the reactions are carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group at the 7-position can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxy group.

Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(difluoromethyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(trifluoromethyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

4-(methyl)-7-hydroxy-2H-chromen-2-one: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other scientific research fields .

Biologische Aktivität

4-(difluoromethyl)-7-hydroxy-2H-chromen-2-one is a chromenone derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound is characterized by the presence of a difluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its inhibition of histone deacetylase 6 (HDAC6). This enzyme plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis. Inhibition of HDAC6 can lead to significant alterations in these cellular processes, potentially providing therapeutic benefits in cancer treatment.

Anticancer Activity

Recent studies have demonstrated the compound's selective cytotoxicity against various cancer cell lines. For instance, in vitro assessments using the MTT assay revealed that this compound exhibits significant cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The compound showed an IC50 value considerably lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| MCF-7 | 6.40 | 10.50 |

| HCT-116 | 9.32 | 12.00 |

| HepG2 | Not Available | Not Available |

The compound's anticancer effects are further supported by studies showing its ability to induce DNA fragmentation in treated cancer cells. In MCF-7 cells, treatments with various concentrations led to significant increases in DNA fragmentation rates compared to untreated controls. This suggests that the compound may trigger apoptotic pathways in cancer cells .

Moreover, gene expression studies indicated that treatment with this compound up-regulated pro-apoptotic genes such as P53 and BAX while down-regulating anti-apoptotic genes like BCL-2 and CDK4, highlighting its potential role in modulating apoptotic signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of chromenone derivatives, including this compound. These compounds were screened against multiple cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-10(12)7-4-9(14)15-8-3-5(13)1-2-6(7)8/h1-4,10,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVTWUTXGVPZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.